2-Ethoxy-5-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
Preparation Methods
The synthesis of 2-Ethoxy-5-(piperidin-1-ylsulfonyl)benzamide typically involves the reaction of 2-ethoxy-5-nitrobenzoic acid with piperidine and sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
2-Ethoxy-5-(piperidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a suitable catalyst.
Scientific Research Applications
2-Ethoxy-5-(piperidin-1-ylsulfonyl)benzamide is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in the study of protein interactions and enzyme activity.
Medicine: Research involving this compound focuses on its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various biochemical pathways. This inhibition can lead to changes in cellular processes, making the compound useful in studying enzyme functions and developing therapeutic agents .
Comparison with Similar Compounds
2-Ethoxy-5-(piperidin-1-ylsulfonyl)benzamide can be compared with other similar compounds, such as:
2-Ethoxy-5-(morpholin-4-ylsulfonyl)benzamide: This compound has a similar structure but contains a morpholine ring instead of a piperidine ring.
2-Ethoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide: This compound features a pyrrolidine ring instead of a piperidine ring.
2-Ethoxy-5-(azepan-1-ylsulfonyl)benzamide: This compound includes an azepane ring in place of the piperidine ring.
Properties
Molecular Formula |
C14H20N2O4S |
---|---|
Molecular Weight |
312.39 g/mol |
IUPAC Name |
2-ethoxy-5-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C14H20N2O4S/c1-2-20-13-7-6-11(10-12(13)14(15)17)21(18,19)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3,(H2,15,17) |
InChI Key |
XUGROKQESNUIEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)N |
Origin of Product |
United States |
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